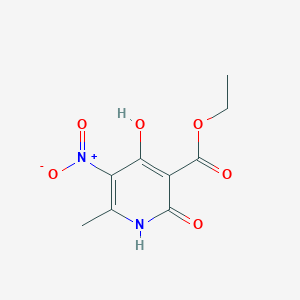

2,4-Dihydroxy-6-methylnicotinamide

Overview

Description

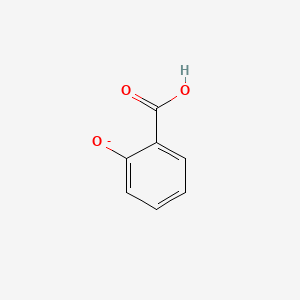

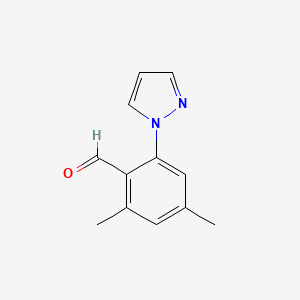

2,4-Dihydroxy-6-methylnicotinamide is a chemical compound with the molecular formula C7H8N2O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-6-methylnicotinamide consists of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The exact structure is not provided in the search results.Scientific Research Applications

Anti-Metastatic Potential in Cancer

A study by Błażejczyk et al. (2016) investigated the effects of 1-methylnicotinamide (1-MNA) and its structurally related analog, 1,4-dimethylpyridine (1,4-DMP), in preventing cancer metastasis. These compounds showed potential in inhibiting metastases formation in lungs without influencing the growth of primary tumors in a murine model of mammary gland cancer, suggesting a novel approach for metastatic breast cancer treatment [Błażejczyk et al., 2016].

Gastroprotective Effects

Research by Brzozowski et al. (2008) highlighted the gastroprotective effects of 1-MNA against acute gastric lesions induced by stress. The study demonstrated that 1-MNA could inhibit gastric acid secretion and attenuate gastric lesions, facilitated by an increase in gastric mucosal blood flow and plasma levels of calcitonin gene-related peptide, implicating its therapeutic potential against gastric mucosal damage [Brzozowski et al., 2008].

Biomarker for Peroxisome Proliferation

Delaney et al. (2005) explored the relevance of raised urinary levels of N-methylnicotinamide (NMN) and its metabolites as biomarkers for peroxisome proliferation. The study indicated a potential link between the tryptophan–NAD+ pathway and peroxisome proliferator-activated receptor α-dependent pathways, making NMN and its metabolites useful biomarkers for detecting peroxisome proliferation [Delaney et al., 2005].

Anti-Inflammatory Properties

A study by Biedroń et al. (2008) found that 1-MNA, a major metabolite of nicotinamide, exerts anti-inflammatory effects in vivo, contrasting with nicotinamide by influencing the generation of inflammatory mediators by macrophages differently. This suggests a unique role for 1-MNA in modulating inflammatory responses [Biedroń et al., 2008].

Epigenetic Remodeling in Cancer

Ulanovskaya et al. (2013) provided insights into how Nicotinamide N-methyltransferase (NNMT) overexpression in various human cancers affects the methylation potential of cancer cells, thereby altering the epigenetic state and contributing to tumorigenesis. This study underscores the importance of metabolic enzymes in cancer biology and offers a potential target for therapeutic intervention [Ulanovskaya et al., 2013].

properties

IUPAC Name |

4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3-2-4(10)5(6(8)11)7(12)9-3/h2H,1H3,(H2,8,11)(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBBEZHQQWMONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715983 | |

| Record name | 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68373-65-9 | |

| Record name | 68373-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride](/img/structure/B1505776.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1505777.png)

![Methyl (5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-17-(trideuteriomethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1505788.png)